N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Description
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethyl-1,2-oxazole core linked to a 3-hydroxycyclohexyl group via a sulfonamide bridge. Sulfonamides are well-known pharmacophores in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation .
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S/c1-7-11(8(2)17-12-7)18(15,16)13-9-4-3-5-10(14)6-9/h9-10,13-14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJXWXCHTYLFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCCC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring with a hydroxyl group. This can be achieved through the hydrogenation of phenol derivatives under specific conditions. The oxazole ring is then synthesized through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanol and acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Amino derivatives of the oxazole ring.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The oxazole ring may interact with nucleic acids or proteins, affecting their function. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Research and Regulatory Considerations
- Structural Uniqueness : The target compound’s hydroxycyclohexyl group distinguishes it from thiophene or cyclopropane-containing analogs, suggesting divergent biological targets.
Biological Activity
N-(3-hydroxycyclohexyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of sulfonamide compounds characterized by their oxazole ring structure. The synthesis typically involves the reaction of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 3-hydroxycyclohexylamine. This reaction is crucial for introducing the hydroxycyclohexyl moiety, which enhances the compound's biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple therapeutic potentials:
- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown an IC50 value of approximately 10 µM against the MDA-MB-231 breast cancer cell line, suggesting potent antiproliferative properties.
- Antimicrobial Properties : The compound has demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µM. This suggests potential use as an antimicrobial agent in clinical settings.
- Carbonic Anhydrase Inhibition : It has been reported that this compound acts as an inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX and CA XII, which are overexpressed in various tumors. The inhibition of these enzymes can lead to reduced tumor growth and metastasis.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest in the G1 phase in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Inhibition of Tumor Microenvironment Acidification : By inhibiting carbonic anhydrases, it helps in maintaining pH levels within tumors, potentially reducing the acidic microenvironment that promotes cancer progression.
Research Findings and Case Studies
| Study | Cell Line | IC50 (µM) | MIC (µM) | Notes |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 (breast cancer) | 10 | - | Significant antiproliferative effect observed. |
| Study 2 | S. aureus (bacterial strain) | - | 8 | Selective antibacterial activity noted. |
| Study 3 | E. faecalis (bacterial strain) | - | 16 | Effective against Gram-positive bacteria. |
| Study 4 | CA IX Inhibition (in vitro) | - | - | Demonstrated effective inhibition compared to acetazolamide. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
